

2,3-Dimethylbutanal chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dimethylbutanal

Cat. No.: B3049577 Get Quote

2,3-Dimethylbutanal: A Technical Guide

Introduction: **2,3-Dimethylbutanal**, also known as 2,3-dimethylbutyraldehyde, is a branched-chain aliphatic aldehyde. It is a colorless liquid recognized for its role as a key intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a sterically hindered aldehyde group, dictates its physical properties and reactivity. This document provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis protocols, and safety information for **2,3-Dimethylbutanal**, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **2,3-Dimethylbutanal** are summarized below. These properties are essential for its handling, application in synthesis, and purification.



Property	Value	Reference
IUPAC Name	2,3-dimethylbutanal	[1]
Synonyms	2,3-Dimethylbutyraldehyde	[1]
CAS Number	2109-98-0	[1]
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
SMILES	CC(C)C(C)C=O	[1]
InChI	InChI=1S/C6H12O/c1- 5(2)6(3)4-7/h4-6H,1-3H3	[1]
Boiling Point	110.8 °C at 760 mmHg	
Density	0.797 g/cm ³	_
Refractive Index	1.392	_
Flash Point	18.3 °C	_
Vapor Pressure	23.3 mmHg at 25 °C	_
LogP (XLogP3)	1.6	[1]

Spectroscopic Data Analysis

While experimental spectra for **2,3-Dimethylbutanal** are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.



Spectroscopy	Expected Key Features	
¹ H NMR	- Aldehydic Proton (CHO): A singlet or doublet at ~9.6 ppm C2-Proton (CH): A multiplet shifted downfield by the adjacent carbonyl C3-Proton (CH): A multiplet further upfield Methyl Protons (CH ₃): Multiple doublets in the upfield region (~0.9-1.1 ppm).	
¹³ C NMR	- Carbonyl Carbon (C=O): A signal in the highly deshielded region, ~200-205 ppm C2 and C3 Carbons: Signals in the aliphatic region, with C2 being more downfield Methyl Carbons: Signals in the upfield aliphatic region (~15-25 ppm).	
IR Spectroscopy	- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm ⁻¹ Aldehydic C-H Stretch: Two characteristic weak to medium bands around 2720 cm ⁻¹ and 2820 cm ⁻¹ Aliphatic C-H Stretch: Strong absorptions just below 3000 cm ⁻¹ .	
Mass Spectrometry (EI)	- Molecular Ion (M+): A peak at m/z = 100, which may be of low intensity Key Fragments: Expect significant fragmentation from α-cleavage, leading to the loss of an isopropyl radical (m/z = 57) or a methyl radical. A McLafferty rearrangement is also possible.	

Synthesis and Reactivity

2,3-Dimethylbutanal is primarily synthesized through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-1-butanol. This transformation is a cornerstone of organic synthesis, allowing for the controlled conversion of an alcohol to an aldehyde.

Experimental Protocol: Oxidation of 2,3-Dimethyl-1-butanol



This protocol describes a common method for the synthesis of **2,3-Dimethylbutanal** using a pyridinium chlorochromate (PCC) oxidation.

Materials:

- 2,3-dimethyl-1-butanol
- Pyridinium chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask and condenser

Procedure:

- In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
- To this stirred suspension, add a solution of 2,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.
- Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
- Wash the silica plug with additional diethyl ether to ensure all product is collected.



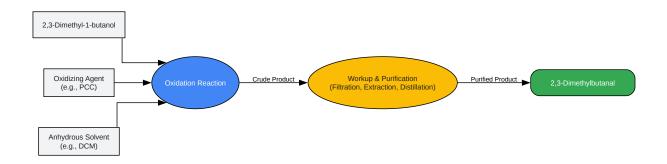
- Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **2,3-Dimethylbutanal** can be purified further by distillation if necessary.

The reactivity of **2,3-Dimethylbutanal** is dominated by the aldehyde functional group. It can undergo:

- Oxidation to form 2,3-dimethylbutanoic acid.
- Reduction to form 2,3-dimethyl-1-butanol.
- Reductive Amination to form various amines, a key reaction in the synthesis of the artificial sweetener Neotame.

Logical and Experimental Workflows

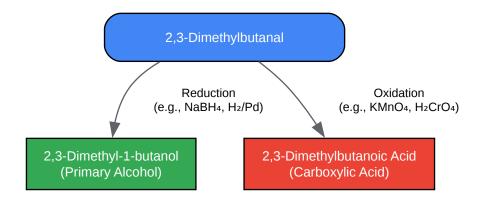
The following diagrams, generated using Graphviz, illustrate the synthetic and reactive pathways for **2,3-Dimethylbutanal**.



Click to download full resolution via product page



Caption: Synthetic workflow for **2,3-Dimethylbutanal** via oxidation.



Click to download full resolution via product page

Caption: General reactivity pathways of **2,3-Dimethylbutanal**.

Biological Activity and Significance

There is limited information in publicly accessible scientific literature regarding specific biological activities or signaling pathway involvement for **2,3-Dimethylbutanal** itself. Its primary significance in a biological context is as a precursor for the industrial synthesis of N-[N-(3,3-dimethylbutyl)-L- α -aspartyl]-L-phenylalanine 1-methyl ester, commercially known as the artificial sweetener Neotame.

Safety and Hazards

2,3-Dimethylbutanal is a flammable liquid and requires careful handling. The following table summarizes its classification and hazard statements according to the Globally Harmonized System (GHS).[1]



Pictogram	Signal Word	GHS Hazard Statements
<mark></mark> GHS02	Danger	H225: Highly flammable liquid and vapor.
GHS07	Warning	H315: Causes skin irritation.
GHS07	Warning	H317: May cause an allergic skin reaction.
GHS07	Warning	H319: Causes serious eye irritation.
GHS07	Warning	H335: May cause respiratory irritation.
環境 GHS09	(none)	H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3-Dimethylbutanal | C6H12O | CID 102752 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,3-Dimethylbutanal chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049577#2-3-dimethylbutanal-chemical-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com